molecular formula C11H12Cl2INO3 B12334840 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide CAS No. 23885-60-1

2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide

Cat. No.: B12334840
CAS No.: 23885-60-1
M. Wt: 404.02 g/mol
InChI Key: YOMMTBDWLDEDJN-RKDXNWHRSA-N
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Description

2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide typically involves multiple steps, including the introduction of the dichloro and iodophenyl groups. Common synthetic routes may include:

    Step 1: Formation of the iodophenyl intermediate through halogenation reactions.

    Step 2: Introduction of the dihydroxy group via hydroxylation reactions.

    Step 3: Coupling of the intermediates to form the final acetamide compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the iodophenyl group to a phenyl group.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to changes in cellular functions or processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-(1,3-dihydroxy-1-phenylpropan-2-YL)acetamide: Lacks the iodophenyl group.

    2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-bromophenyl)propan-2-YL)acetamide: Contains a bromophenyl group instead of an iodophenyl group.

Uniqueness

2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide is unique due to the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

23885-60-1

Molecular Formula

C11H12Cl2INO3

Molecular Weight

404.02 g/mol

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2INO3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5H2,(H,15,18)/t8-,9-/m1/s1

InChI Key

YOMMTBDWLDEDJN-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)I

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)I

Origin of Product

United States

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